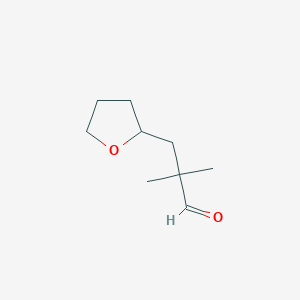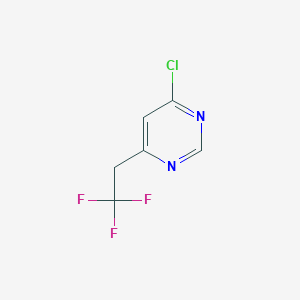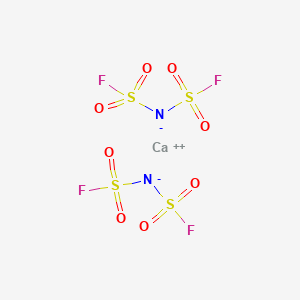
2,2-Dimethyl-3-(oxolan-2-yl)propanal
Overview
Description
2,2-Dimethyl-3-(oxolan-2-yl)propanal is a complex organic compound characterized by its unique molecular structure. It is a derivative of propanal, featuring a 2,2-dimethyl group and an oxolan-2-yl group attached to the third carbon atom of the propanal backbone. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propanal typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where propanal is reacted with an appropriate ketone or aldehyde under basic conditions to form the desired compound. The reaction conditions include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is often carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(oxolan-2-yl)propanal can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to convert the compound into its corresponding carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid
Reduction: 2,2-Dimethyl-3-(oxolan-2-yl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2-Dimethyl-3-(oxolan-2-yl)propanal has several scientific research applications across different fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used as a building block for bioactive molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(oxolan-2-yl)propanal exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,2-Dimethyl-3-(oxolan-2-yl)propanal is unique due to its specific structural features. Similar compounds include:
2,2-Dimethyl-3-(oxolan-3-yl)propanal: A structural isomer with a different position of the oxolan-2-yl group.
2,2-Dimethyl-3-(oxan-2-yl)propanal: Another isomer with a different ring structure.
2,2-Dimethyl-3-(tetrahydrofuran-2-yl)propanal: A compound with a tetrahydrofuran ring instead of an oxolan ring.
These compounds share similarities in their core structure but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,7-10)6-8-4-3-5-11-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPTUALWBUQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Oxolan-3-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485012.png)
![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)
![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)
![1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485016.png)


![5-Methyl-5-azaspiro[3.4]octan-8-one](/img/structure/B1485023.png)

![4-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485025.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)


![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
